

2-(2,4-Difluorophenyl)thiazole-4-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)thiazole-4-carboxamide

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An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-(2,4-Difluorophenyl)thiazole-4-carboxamide**, tailored for researchers, scientists, and professionals in drug development.

Molecular Data and Properties

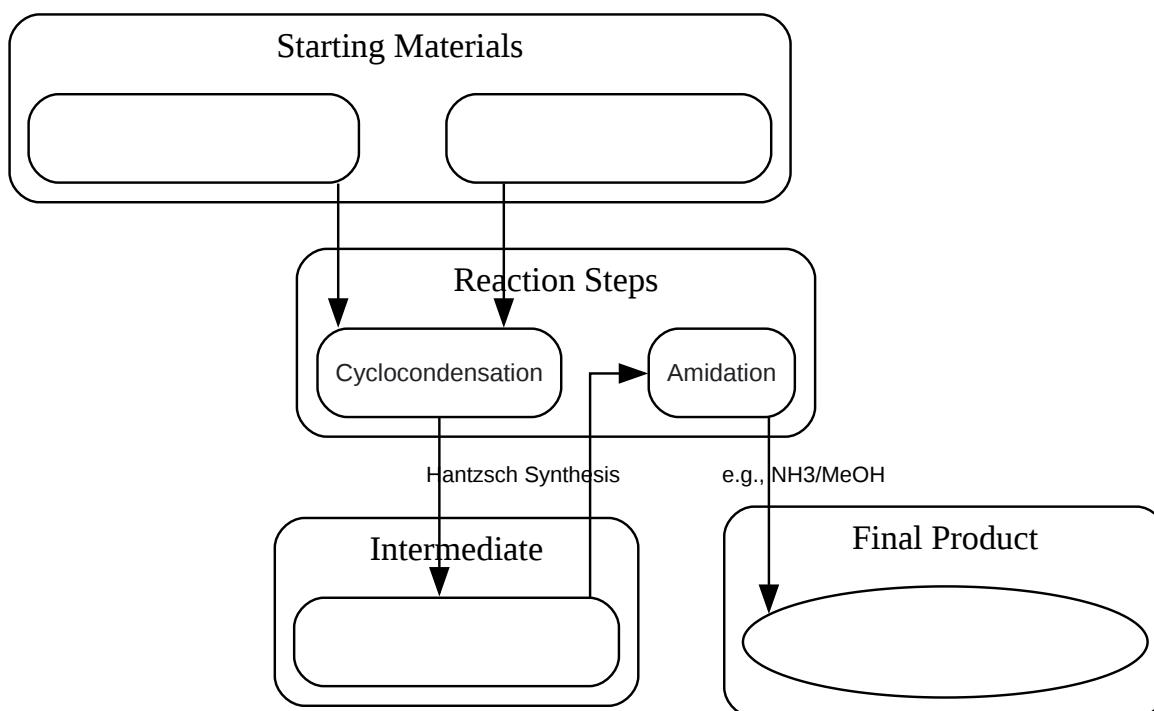
2-(2,4-Difluorophenyl)thiazole-4-carboxamide is a heterocyclic organic compound featuring a difluorophenyl group attached to a thiazole carboxamide core. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₆ F ₂ N ₂ OS	[1][2]
Molecular Weight	240.23 g/mol	[1][2][3]
CAS Number	175276-97-8	[1][2]
IUPAC Name	2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide	[3]

Synthesis and Experimental Protocols

The synthesis of 2-aryl-thiazole-4-carboxamides generally follows established routes in heterocyclic chemistry. While a specific protocol for **2-(2,4-Difluorophenyl)thiazole-4-carboxamide** is not detailed in the provided search results, a general synthetic pathway can be inferred from the synthesis of analogous compounds. A common method is the Hantzsch thiazole synthesis.

A plausible synthetic workflow is outlined below. This would typically start from a corresponding thioamide and an α -haloketone.



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Caption: General synthetic workflow for **2-(2,4-Difluorophenyl)thiazole-4-carboxamide**.

Detailed Experimental Protocol (General)

- Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate:
 - To a solution of 2,4-difluorobenzothioamide in a suitable solvent such as ethanol, an equimolar amount of ethyl 2-chloroacetoacetate is added.

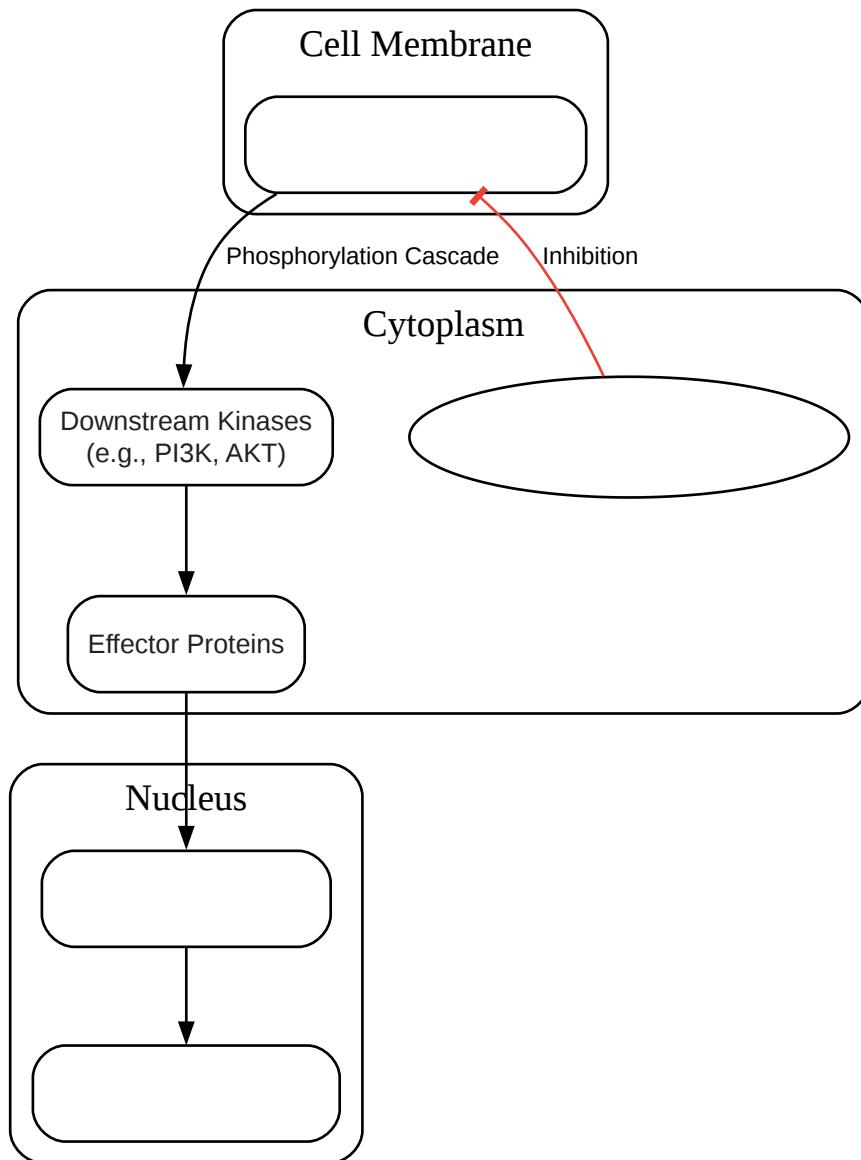
- The reaction mixture is refluxed for several hours until the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).
- Upon cooling, the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate ester.
- **Amidation to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide:**
 - The synthesized ethyl ester is then subjected to amidation. This can be achieved by treating the ester with a solution of ammonia in methanol under pressure or by heating it in a sealed tube.
 - The progress of the reaction is monitored by TLC.
 - After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the final **2-(2,4-Difluorophenyl)thiazole-4-carboxamide**.

Potential Biological Activity and Signaling Pathways

Thiazole and thiazole carboxamide derivatives are known to exhibit a wide range of biological activities, acting on various cellular targets. While the specific biological role of **2-(2,4-Difluorophenyl)thiazole-4-carboxamide** is not extensively documented in the provided results, related compounds have been investigated as:

- **c-Met Kinase Inhibitors:** Some thiazole carboxamide derivatives have been evaluated as potential inhibitors of the c-Met kinase, which is implicated in cancer cell proliferation and survival.[\[4\]](#)
- **Antifungal Agents:** The thiazole scaffold is present in several antifungal drugs.[\[5\]](#)[\[6\]](#)
- **Enzyme Inhibitors:** Thiazole derivatives have shown inhibitory activity against enzymes like α -amylase and cyclooxygenases (COX).[\[7\]](#)[\[8\]](#)
- **Antioxidant and Neuroprotective Agents:** Certain thiazole-carboxamides have demonstrated antioxidant properties and potential as inhibitors for enzymes related to Alzheimer's disease. [\[9\]](#)[\[10\]](#)

Given the role of similar compounds as kinase inhibitors, a hypothetical signaling pathway where such a molecule might act is presented below.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

This diagram illustrates how a thiazole carboxamide derivative could potentially inhibit a receptor tyrosine kinase at the cell surface, thereby blocking downstream signaling cascades that lead to gene expression changes related to cell proliferation and survival.

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- To cite this document: BenchChem. [2-(2,4-Difluorophenyl)thiazole-4-carboxamide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062559#2-2-4-difluorophenyl-thiazole-4-carboxamide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b062559#2-2-4-difluorophenyl-thiazole-4-carboxamide-molecular-weight-and-formula)

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